1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butanol chain, and an indole moiety
Vorbereitungsmethoden
The synthesis of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with butanol in the presence of a strong acid catalyst to form the cyclohexene-butanol intermediate. This intermediate is then reacted with di-1H-indol-1-ylmethyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Analyse Chemischer Reaktionen
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor binding. These interactions can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- include:
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound shares a similar cyclohexene structure but differs in its functional groups.
1-Cyclohexene-1-butanol, 4-(diethoxymethyl)-alpha,alpha-dimethyl-: Another related compound with different substituents on the butanol chain.
The uniqueness of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- lies in its combination of a cyclohexene ring, a butanol chain, and an indole moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68738-97-6 |
---|---|
Molekularformel |
C22H31NO |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-[4-(4,6-dimethylindol-1-yl)cyclohexen-1-yl]-4-methylpentan-1-ol |
InChI |
InChI=1S/C22H31NO/c1-16-14-17(2)20-10-12-23(21(20)15-16)19-8-6-18(7-9-19)22(3,4)11-5-13-24/h6,10,12,14-15,19,24H,5,7-9,11,13H2,1-4H3 |
InChI-Schlüssel |
JVQFYQGIMPNQFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CN(C2=C1)C3CCC(=CC3)C(C)(C)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.